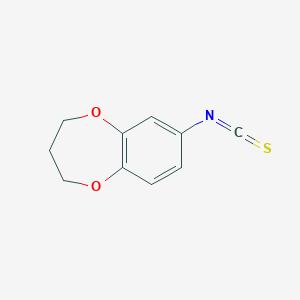

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine

Description

Properties

IUPAC Name |

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANICTJCZERDZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N=C=S)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Etherification and Cyclization

- Raw Materials : 4-Methylcatechol and 1,3-dichloroacetone react in the presence of a carbonate base (e.g., K₂CO₃) under inert gas protection.

- Mechanism : The reaction proceeds via nucleophilic substitution, forming ether linkages, followed by intramolecular cyclization to yield the 3,4-dihydro-2H-1,5-benzodioxepine core.

- Conditions :

Parameter Value Solvent Toluene or DMF Temperature 80–100°C Reaction Time 4–6 hours Yield 70–85%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for benzodioxepine derivatives:

- Advantages : Reduced reaction time (minutes vs. hours) and improved yield (up to 90%).

- Example : Dieckmann condensation of alkyl 2-bromoacetate derivatives under microwave conditions.

Introduction of the Isothiocyanate Group

The isothiocyanate (-NCS) group is introduced via post-functionalization of the benzodioxepine core. Two primary routes are documented:

Amine to Isothiocyanate Conversion

- Step 1 : Nitration of the benzodioxepine at the 7-position, followed by reduction to a primary amine (e.g., using H₂/Pd-C).

- Step 2 : Reaction with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to form the isothiocyanate.

Reagent Conditions Yield Thiophosgene CH₂Cl₂, 0°C, 2 hours 60–75% NH₄SCN + DCC DMF, rt, 12 hours 50–65%

Direct Electrophilic Substitution

- Method : Use of isothiocyanating agents (e.g., N-thiocyanato-dimethylaminophosphonium chloride) under mild acidic conditions.

- Challenges : Lower regioselectivity and competing side reactions.

Optimization and Yield Data

Key Parameters for High Purity

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Drying Agents : Molecular sieves or MgSO₄ mitigate hydrolysis during cyclization.

- Purification : Segmented vacuum distillation and recrystallization (e.g., using ethanol/water) achieve >98% purity.

Comparative Yields

| Method | Benzodioxepine Yield | Isothiocyanate Yield |

|---|---|---|

| Base-Catalyzed Cyclization | 85% | 65% |

| Microwave-Assisted | 90% | 70% |

Research Findings and Challenges

Reaction Scalability

- Industrial-scale production is limited by the cost of thiophosgene and stringent safety requirements.

- Alternative : Use of non-toxic thiocyanate sources (e.g., KSCN) with phase-transfer catalysts.

Stability Considerations

Emerging Approaches

- Biocatalytic Methods : Enzymatic thiocyanation is under exploration to improve selectivity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes reactions with nucleophiles like amines, hydrazines, and alcohols to form thiourea, thiosemicarbazide, or thiocarbamate derivatives.

Example reaction with hydrazine hydrate (inferred from analog studies ):

Cyclization Reactions

The benzodioxepine scaffold facilitates regioselective cyclization under catalytic or thermal conditions.

Key pathways :

-

Reaction with carbon disulfide : Forms fused heterocycles (e.g., 1,2,4-triazole-thiones) via intermediate thioamide formation .

-

Condensation with carbonyl compounds : Generates spirocyclic or annulated products due to the rigidity of the benzodioxepine ring .

3.1. Hydrolysis

The isothiocyanate group can hydrolyze to an amine under acidic or basic conditions, though this pathway is less common due to steric hindrance from the benzodioxepine ring .

Stability and Handling

This compound’s reactivity is central to synthesizing bioactive heterocycles, though direct mechanistic studies on 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine remain limited. Current data rely heavily on structural analogs and reaction extrapolation .

Scientific Research Applications

Organic Synthesis

7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions.

The compound exhibits notable biological activities, making it a candidate for various research applications:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could bind to receptors that influence cellular signaling pathways.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

Anticancer Activity

Studies have shown that 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine exhibits anti-proliferative effects against various cancer cell lines. For example:

- Cell Lines Tested: HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

- IC50 Values: Often less than 25 μM against these cell lines, indicating strong anti-cancer potential.

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for its use in developing new antibacterial agents.

Research Findings

The following table summarizes recent findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant anti-proliferative effects on HepG2 cells (70% reduction at 10 μM) |

| Antimicrobial Testing | MIC of 15 μg/mL against Staphylococcus aureus |

Case Study 1: Anti-Proliferative Effects

In vitro studies demonstrated that derivatives of this compound possess significant anti-proliferative effects on cancer cells. A derivative was found to reduce cell viability in HepG2 cells by over 70% at concentrations of 10 μM.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thioureas, which can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine with its halogenated and amino-substituted analogs:

Key Observations :

- Halogenated Derivatives : The iodo and bromo analogs exhibit lower polarity due to the hydrophobic nature of halogens, favoring solubility in organic solvents .

- Amino Derivative: The -NH₂ group enhances polarity and water solubility, making it suitable for aqueous-phase reactions .

- Isothiocyanate Derivative : The -N=C=S group introduces both polarity and electrophilicity, enabling covalent interactions with nucleophiles (e.g., thiols in proteins).

Halogenated Analogs

- 7-Iodo and 7-Bromo Derivatives: Likely synthesized via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling reactions. For example, the iodo derivative could be prepared using iodine monochloride (ICl) under controlled conditions .

- Amino Derivative: Synthesized via reduction of a nitro precursor or direct amination. highlights its commercial availability, suggesting established synthetic protocols .

7-Isothiocyanato Derivative

Stability and Handling

- Halogenated Derivatives : Stable under standard storage conditions; bromo and iodo substituents resist hydrolysis .

- Amino Derivative: May oxidize over time; requires inert atmosphere storage .

- Isothiocyanate Derivative : Susceptible to hydrolysis (especially in aqueous media) and thermal degradation. Requires dry, cold storage.

Biological Activity

7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine (CAS Number: 1019442-90-0) is a compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C10H9NO2S

- Molecular Weight: 207.25 g/mol

- Structure: The compound features an isothiocyanate group attached to a benzodioxepine ring structure, which is known for its diverse reactivity and biological properties.

The biological activity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is largely attributed to its isothiocyanate moiety. This group can interact with thiol groups in proteins, leading to the formation of thioureas that may modulate various biological processes. Such interactions can affect enzyme activity and receptor binding, suggesting potential roles in:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could bind to receptors influencing cellular signaling pathways.

Therapeutic Applications

Research indicates several promising therapeutic applications for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine:

1. Anticancer Activity

- Studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, it has been tested against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with notable efficacy.

- IC50 Values: Compounds related to this structure often display IC50 values less than 25 μM against these cell lines, indicating strong anti-cancer potential .

2. Antimicrobial Properties

- Preliminary investigations suggest that 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for its use in developing new antibacterial agents .

Research Findings

The following table summarizes recent findings related to the biological activity of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine:

Case Studies

Case Study 1: Anti-Proliferative Effects

In vitro studies have demonstrated that derivatives of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine possess significant anti-proliferative effects on cancer cells. For example, a derivative was found to reduce cell viability in HepG2 cells by over 70% at concentrations of 10 μM.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic: What are the recommended synthetic routes for 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine?

Answer: The synthesis typically involves introducing the isothiocyanate group via nucleophilic substitution. A common precursor, 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, reacts with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Catalysts like 18-crown-6 enhance substitution efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the isothiocyanate group .

Basic: Which spectroscopic techniques are optimal for structural confirmation of this compound?

Answer: Key techniques include:

- 1H NMR : Aromatic protons (δ 6.8–7.2 ppm) and dioxepine ring protons (δ 4.2–4.5 ppm).

- 13C NMR : Isothiocyanate carbon resonance at ~130 ppm.

- IR : Strong N=C=S stretch at 2050–2150 cm⁻¹.

- HRMS : Confirm molecular formula (C₁₀H₉NO₂S, exact mass: 219.0363 g/mol).

X-ray crystallography resolves regiochemical ambiguities if single crystals form .

Advanced: How does the isothiocyanate group influence reactivity in nucleophilic addition reactions?

Answer: The electrophilic N=C=S group reacts selectively with:

- Primary amines : Forms thioureas in dichloromethane (rt, 2–4 hours; monitor via TLC).

- Thiols : Generates dithiocarbamates under mild basic conditions (pH 8–9).

Kinetic studies show pseudo-second-order dependence on nucleophile concentration. Use in situ FTIR to track intermediate formation and optimize reaction stoichiometry .

Advanced: What strategies resolve contradictory reports about this compound's thermal stability?

Answer: Discrepancies often arise from impurities or measurement conditions. Standardize protocols:

- Thermogravimetric Analysis (TGA) : Conduct under N₂ at 10°C/min to determine decomposition onset.

- Differential Scanning Calorimetry (DSC) : Compare enthalpy changes across studies.

- Purity Validation : Pre-test samples via HPLC (≥98% purity) to eliminate degradation byproducts. Contradictions may stem from residual solvents or moisture content .

Basic: What are the critical storage conditions to maintain compound integrity?

Answer: Store under argon at –20°C in amber glass vials. Use 3Å molecular sieves to prevent hydrolysis of the isothiocyanate group. Conduct stability checks every 3 months via 1H NMR (monitor for thiourea formation at δ 7.5–8.5 ppm). Avoid repeated freeze-thaw cycles; aliquot stock solutions .

Advanced: How to design enzyme inhibition assays targeting phosphodiesterase (PDE) isoforms?

Answer: Use recombinant PDE4B/PDE5A expressed in Sf9 cells. Protocol:

Radiometric Assay : Incubate compound (1 nM–10 μM) with [³H]-cAMP/cGMP and enzyme (30 min, 30°C).

IC50 Determination : Fit dose-response curves using nonlinear regression (GraphPad Prism).

Selectivity Screening : Counter-test against PKA/PKG to rule off-target effects.

Validate results with positive controls (e.g., rolipram for PDE4) .

Advanced: What computational methods predict binding modes with biological targets?

Answer: Combine:

- Molecular Docking (AutoDock Vina) : Use PDE4B crystal structure (PDB: 1XOM). Parameterize ligand charges via DFT (B3LYP/6-31G*).

- Molecular Dynamics (NAMD) : Simulate 50 ns trajectories; validate stability (RMSD <2Å).

- Binding Free Energy (MM/PBSA) : Compare with known inhibitors to rank affinity. Adjust isothiocyanate orientation to optimize hydrogen bonding with catalytic residues .

Basic: Which chromatographic methods ensure purity ≥95% for biological testing?

Answer: Use reverse-phase HPLC (C18 column, 5 μm) with:

- Mobile Phase : Gradient from 20% to 80% acetonitrile in 0.1% aqueous TFA over 20 minutes.

- Detection : UV at 254 nm (isothiocyanate absorbance).

Validate method per ICH guidelines: linearity (R² >0.998), LOD <0.1%. Confirm mass integrity via LC-MS .

Key Methodological Considerations

- Contradiction Analysis : Cross-validate spectral data with independent techniques (e.g., NMR + HRMS) .

- Reaction Optimization : Screen Lewis acids (e.g., ZnI₂ vs. AlCl₃) to improve substitution yields .

- Biological Assays : Include negative controls (DMSO vehicle) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.